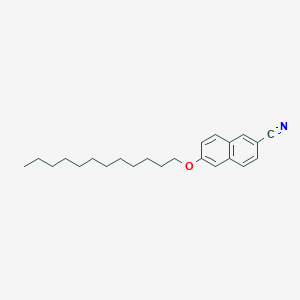
6-(Dodecyloxy)naphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dodecyloxy)naphthalene-2-carbonitrile is an organic compound with the molecular formula C23H29NO It is a derivative of naphthalene, characterized by the presence of a dodecyloxy group at the 6-position and a carbonitrile group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dodecyloxy)naphthalene-2-carbonitrile typically involves the alkylation of naphthalene-2-carbonitrile with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Dodecyloxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl-substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Dodecyloxy)naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in fluorescence microscopy.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 6-(Dodecyloxy)naphthalene-2-carbonitrile involves its interaction with molecular targets through its functional groups. The dodecyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2-carbonitrile: Lacks the dodecyloxy group, making it less lipophilic.
6-Methoxynaphthalene-2-carbonitrile: Contains a methoxy group instead of a dodecyloxy group, resulting in different physical and chemical properties.
6-(Hexadecyloxy)naphthalene-2-carbonitrile: Has a longer alkyl chain, affecting its solubility and interaction with biological membranes.
Uniqueness: 6-(Dodecyloxy)naphthalene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct physical, chemical, and biological properties. Its dodecyloxy group enhances its solubility in organic solvents and its potential for incorporation into lipid environments, making it valuable for various applications in materials science and biology.
Eigenschaften
CAS-Nummer |
566933-53-7 |
|---|---|
Molekularformel |
C23H31NO |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
6-dodecoxynaphthalene-2-carbonitrile |
InChI |
InChI=1S/C23H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-25-23-15-14-21-17-20(19-24)12-13-22(21)18-23/h12-15,17-18H,2-11,16H2,1H3 |
InChI-Schlüssel |
CHHDTOABTPSPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


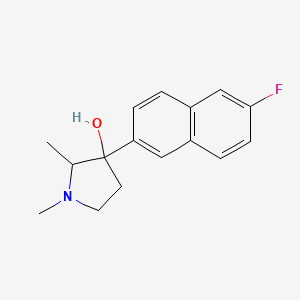

![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)
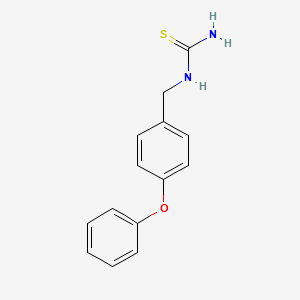
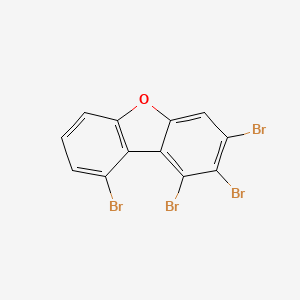
![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
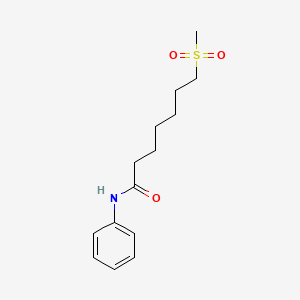
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)

![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
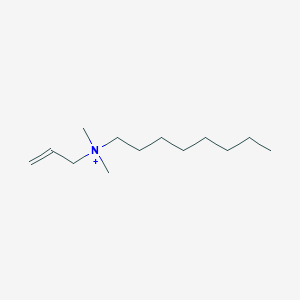
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
